molecular formula C20H16Cl2O3 B11166127 7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11166127
M. Wt: 375.2 g/mol
InChI Key: MGEJSQUDPCQMMT-UHFFFAOYSA-N
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Description

7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a dichlorophenyl group, which enhances its chemical reactivity and potential biological applications.

Preparation Methods

The synthesis of 7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common method includes the reaction of 2,6-dichlorophenol with a suitable methoxy reagent to form the dichlorophenylmethoxy intermediate. This intermediate is then reacted with a cyclopentadiene derivative under specific conditions to form the final chromenone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like lipoxygenase by binding to their active sites. This binding disrupts the enzyme’s function, leading to a decrease in the production of inflammatory mediators. The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar compounds include other dichlorophenyl-substituted chromenones, such as:

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16Cl2O3/c1-11-18(24-10-15-16(21)6-3-7-17(15)22)9-8-13-12-4-2-5-14(12)20(23)25-19(11)13/h3,6-9H,2,4-5,10H2,1H3

InChI Key

MGEJSQUDPCQMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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